5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid
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Overview
Description
5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid typically involves the chlorosulfonation of 4-fluoro-2-methylbenzoic acid. The reaction is carried out by treating 4-fluoro-2-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 4-fluoro-2-methylbenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient cooling systems to maintain the desired temperature range.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of 4-fluoro-2-methylbenzoic acid and sulfuric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions (room temperature to 50°C).
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or water at elevated temperatures (50-100°C).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures (-10 to 0°C).
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: 4-fluoro-2-methylbenzoic acid and sulfuric acid.
Reduction: 5-(Sulfonyl)-4-fluoro-2-methylbenzoic acid.
Scientific Research Applications
5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Analytical Chemistry: The compound is employed as a reagent in analytical methods for the detection and quantification of specific functional groups in complex mixtures.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify various biological targets, such as enzymes and receptors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chlorosulfonyl)-2-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 4-Chlorosulfonyl-2-fluorobenzoic acid
Uniqueness
5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzoic acid core. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the methyl group also influences the compound’s steric and electronic environment, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chlorosulfonyl-4-fluoro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-6(10)7(15(9,13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUNNSWXXPCVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026030-54-5 |
Source
|
Record name | 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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